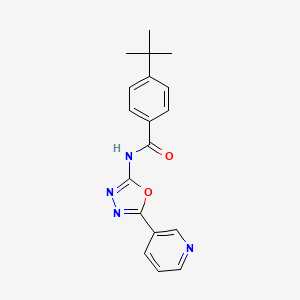

4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

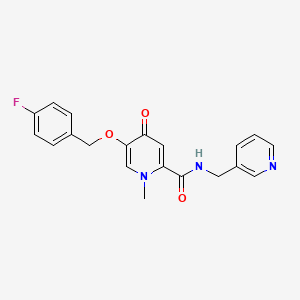

The compound “4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyridine ring, an oxadiazole ring, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and a benzamide group (a benzene ring attached to a carboxamide group) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the oxadiazole ring and the electron-donating effects of the tert-butyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and benzamide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Polymer Applications

4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide and related compounds have been extensively studied for their applications in the synthesis of polymers and materials science. For instance, derivatives of 4-tert-butylcatechol have been synthesized and used to prepare polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit remarkable solubility in a variety of polar solvents and form transparent, flexible, and tough films. They are characterized by their noncrystalline nature and useful levels of thermal stability, including high glass transition temperatures and significant weight loss temperatures in nitrogen or air, suggesting potential applications in high-performance materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Electronic and Light-Emitting Device Applications

Compounds containing the this compound structure have been investigated for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research focused on the synthesis and structural analysis of new bis(1,3,4-oxadiazole) systems, such as PDPyDP, has shown promising results in fabricating LEDs. These materials act as efficient hole-blocking materials, contributing to the improved performance of the devices. The incorporation of these compounds in OLEDs leads to more efficient electron injection and transport, enhancing the device's overall efficiency (Changsheng Wang, G. Jung, Y. Hua, C. Pearson, M. Bryce, M. Petty, A. Batsanov, A. Goeta, & J. Howard, 2001).

Anticancer Research

There is a growing interest in the exploration of this compound derivatives for their anticancer properties. Studies have demonstrated the synthesis and assessment of these compounds for antitumor activity. For example, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to the core structure, have been synthesized and showed promising in vitro anti-cancer activity against a panel of cell lines. This suggests the potential of these compounds as leads for the development of new anticancer drugs (Catalin V. Maftei, E. Fodor, P. Jones, C. Daniliuc, M. H. Franz, G. Kelter, H. Fiebig, M. Tamm, & I. Neda, 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-tert-butyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-18(2,3)14-8-6-12(7-9-14)15(23)20-17-22-21-16(24-17)13-5-4-10-19-11-13/h4-11H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMXHWHRAYMLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)